Linagliptin-13C,d3
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Overview
Description
Linagliptin-13C,d3 is a stable isotope-labeled compound of Linagliptin, which is a highly potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the field of drug development and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Linagliptin-13C,d3 involves the incorporation of stable isotopes of carbon and hydrogen into the Linagliptin molecule. The process typically starts with the synthesis of intermediate compounds, which are then converted into this compound through a series of chemical reactions. The key steps include:
Cyclization: Cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride to form 2-(chloromethyl)-4-methylquinazoline.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps to remove impurities and achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Linagliptin-13C,d3 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Cycloaddition Reactions: this compound contains an alkyne group, allowing it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups.
Common Reagents and Conditions:
Copper Catalysts: Used in cycloaddition reactions.
Sodium Carbonate: Used in condensation reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
Linagliptin-13C,d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the pharmacokinetic and metabolic profiles of Linagliptin.
Drug Development: Helps in the quantitation of drug molecules during the development process.
Biological Studies: Used in studies related to diabetes treatment due to its role as a DPP-4 inhibitor.
Metabolic Studies: Employed in metabolic flux experiments to understand the metabolic pathways and enzyme activities.
Mechanism of Action
Linagliptin-13C,d3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result, there is an increase in insulin secretion and a decrease in glucagon secretion, leading to improved glucose homeostasis .
Comparison with Similar Compounds
Sitagliptin: Another DPP-4 inhibitor with similar pharmacological effects but different pharmacokinetic properties.
Saxagliptin: A DPP-4 inhibitor with a different chemical structure and duration of action.
Vildagliptin: Another member of the DPP-4 inhibitor class with unique pharmacokinetic characteristics.
Uniqueness of Linagliptin-13C,d3: this compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The incorporation of carbon-13 and deuterium allows for precise quantitation and tracking in pharmacokinetic studies, providing insights into the drug’s behavior in biological systems .
Properties
Molecular Formula |
C25H28N8O2 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)purine-2,6-dione |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1/i1+1D3 |
InChI Key |
LTXREWYXXSTFRX-AJOAJEKUSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Origin of Product |
United States |
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